5-(Diethylamino)pentan-1-ol

Description

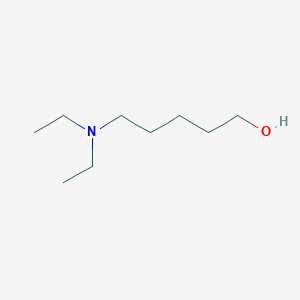

Structure

3D Structure

Properties

IUPAC Name |

5-(diethylamino)pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO/c1-3-10(4-2)8-6-5-7-9-11/h11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQDFMATAGUGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334304 | |

| Record name | 5-(diethylamino)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2683-57-0 | |

| Record name | 5-(diethylamino)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Diethylamino-1-pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-(Diethylamino)pentan-1-ol (CAS: 2683-57-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 5-(Diethylamino)pentan-1-ol, CAS number 2683-57-0. This bifunctional molecule, incorporating both a tertiary amine and a primary alcohol, serves as a key intermediate in organic synthesis, particularly in the development of pharmaceutical active ingredients (APIs). This document consolidates its chemical and physical properties, outlines a detailed, representative experimental protocol for its synthesis, discusses its applications, and presents relevant safety and handling information. The guide is structured to provide researchers and drug development professionals with the critical data and methodologies necessary for its effective use in a laboratory and developmental setting.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. Data has been aggregated from multiple chemical data repositories.

Table 1: Chemical Identity and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 2683-57-0 | [1][] |

| Molecular Formula | C₉H₂₁NO | [1][3] |

| Molecular Weight | 159.27 g/mol | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [1][] |

| Boiling Point | 224 °C | [1][3] |

| Density | 0.875 - 0.88 g/cm³ | [1][][3] |

| Refractive Index | 1.4510 - 1.4550 | [1][4] |

| Flash Point | 73 °C | [1][4] |

| Vapor Pressure | 0.0185 mmHg at 25°C | [1] |

| pKa (Predicted) | 15.17 ± 0.10 | [1][4] |

| Purity | Min. 98.0% (GC) | [] |

Table 2: Hazard and Safety Information

| Hazard Statement | Precautionary Statement | Reference(s) |

| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. | [5][6] |

| H318/H319: Causes serious eye damage/irritation. | P280: Wear protective gloves/eye protection/face protection. | [5][6] |

| H332: Harmful if inhaled. | P261: Avoid breathing mist or vapors. | [5][6] |

| H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. | [5][6] |

| H226: Flammable liquid and vapor. | P210: Keep away from heat, sparks, open flames. | [5] |

Note: Hazard data is based on similar compounds and general safety data sheets. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier.

Synthesis and Experimental Protocols

This compound is not commonly found in nature and is produced synthetically. A primary route for its synthesis is the nucleophilic substitution of a halogenated pentanol with diethylamine. This method is a standard amine alkylation reaction.

Hypothetical Synthesis Protocol: Nucleophilic Substitution

This protocol describes a representative method for the synthesis of this compound from 5-chloro-1-pentanol and diethylamine. This procedure is based on established chemical principles for N-alkylation of amines.

Objective: To synthesize this compound via N-alkylation.

Materials:

-

5-Chloro-1-pentanol (1.0 eq)

-

Diethylamine (2.5 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA) as a base (1.5 eq)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) as solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source (heating mantle)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-chloro-1-pentanol (1.0 eq) and the chosen solvent (e.g., acetonitrile, approx. 5-10 mL per gram of starting material).

-

Addition of Reagents: Add the base (e.g., potassium carbonate, 1.5 eq) to the flask. Subsequently, add diethylamine (2.5 eq) to the stirred suspension. Using an excess of the amine helps to drive the reaction to completion and minimize the formation of quaternary ammonium salts.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C for acetonitrile) and maintain for 12-24 hours. The reaction progress should be monitored by TLC or GC-MS until the starting material is consumed.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic base (e.g., K₂CO₃). c. Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent. d. Resuspend the residue in a suitable extraction solvent like dichloromethane or ethyl acetate and deionized water. e. Transfer the mixture to a separatory funnel. Separate the organic layer. f. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: a. Filter off the drying agent. b. Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product. c. If necessary, purify the crude oil via vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Applications in Research and Drug Development

As a functionalized amino alcohol, this compound is a valuable building block for more complex molecules, particularly in the pharmaceutical industry.

-

Pharmaceutical Intermediates: The compound's structure is analogous to the side chains of several known APIs. For instance, the diethylaminoethyl side chain is a common feature in many drug classes. This molecule provides a five-carbon spacer between the amine and alcohol, offering a scaffold for modification. It is particularly relevant in the synthesis of antimalarial drugs, such as analogues of chloroquine, where a diaminoalkane side chain is crucial for activity.

-

Local Anesthetics: The lipophilic dialkylamino group combined with the hydrophilic alcohol moiety provides a classic pharmacophore structure found in some local anesthetics. The terminal hydroxyl group can be esterified or etherified to produce a variety of derivatives for screening.

-

Specialty Chemicals: Beyond pharmaceuticals, it can be used in the synthesis of surfactants, corrosion inhibitors, and as a ligand in coordination chemistry.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis and potential application workflow for this compound.

Caption: Synthetic workflow for this compound.

Caption: Role as an intermediate in a drug discovery workflow.

References

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. researchgate.net [researchgate.net]

- 5. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Chloro-1-pentanol | C5H11ClO | CID 78915 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Diethylamino)pentan-1-ol: Structural Elucidation and Isomeric Landscape

This technical guide provides a comprehensive overview of 5-(diethylamino)pentan-1-ol, a bifunctional organic compound of interest to researchers and professionals in drug development and chemical synthesis. The document details its structural formula, explores its various isomers, presents key physicochemical data, and outlines relevant experimental protocols.

Structural Formula of this compound

This compound is an amino alcohol with a linear five-carbon chain. A primary alcohol group (-OH) is located at one terminus (carbon 1), and a diethylamino group (-N(CH₂CH₃)₂) is attached to the other end (carbon 5).

Molecular Formula: C₉H₂₁NO[1]

Molecular Weight: 159.27 g/mol [1][2]

InChI: InChI=1S/C9H21NO/c1-3-10(4-2)8-6-5-7-9-11/h11H,3-9H2,1-2H3[1][3]

2D Structural Formula:

Isomers of this compound

The molecular formula C₉H₂₁NO allows for a variety of structural (constitutional) isomers and stereoisomers. These isomers can be broadly categorized as positional isomers, skeletal isomers, and functional group isomers.

2.1. Positional Isomers

Positional isomers have the same carbon skeleton and the same functional groups but differ in the position of these groups on the chain.

-

Varying the position of the hydroxyl group: The hydroxyl group can be moved to other carbons of the pentyl chain. For example, 5-(diethylamino)pentan-2-ol is a known positional isomer.[4]

-

5-(Diethylamino)pentan-2-ol

-

5-(Diethylamino)pentan-3-ol

-

-

Varying the position of the diethylamino group: The diethylamino group can also be relocated along the carbon chain.

-

1-(Diethylamino)pentan-2-ol

-

2-(Diethylamino)pentan-1-ol

-

3-(Diethylamino)pentan-1-ol

-

4-(Diethylamino)pentan-1-ol

-

2.2. Skeletal Isomers

Skeletal isomers have different arrangements of the carbon atoms in the main chain. The five-carbon chain can be rearranged into branched structures, such as methylbutane or dimethylpropane backbones.

-

Methylbutane skeleton:

-

4-(Diethylamino)-3-methylbutan-1-ol

-

4-(Diethylamino)-2-methylbutan-1-ol

-

3-(Diethylamino)-3-methylbutan-1-ol

-

-

Dimethylpropane skeleton:

-

3-(Diethylamino)-2,2-dimethylpropan-1-ol

-

2.3. Functional Group Isomers

Functional group isomers have the same molecular formula but different functional groups. For the formula C₉H₂₁NO, isomers could include ethers or different classes of amines.

-

Ethers: e.g., 1-ethoxy-3-(propylamino)propane.

-

Tertiary amines with different alkyl groups: e.g., N-butyl-N-methyl-aminoethanol.

2.4. Stereoisomers

Chirality can arise in isomers where a carbon atom is bonded to four different groups. For instance, in 5-(diethylamino)pentan-2-ol, the carbon atom bearing the hydroxyl group (C2) is a chiral center, leading to (R)- and (S)-enantiomers.

A logical workflow for the identification of these isomers is presented in the following diagram.

Caption: Logical workflow for identifying isomers of C₉H₂₁NO.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented below.

| Property | Value | Source |

| Identifiers | ||

| CAS Number | 2683-57-0 | [1][2][5] |

| PubChem CID | 520284 | [1] |

| Molecular Properties | ||

| Molecular Formula | C₉H₂₁NO | [1][2][5] |

| Molecular Weight | 159.27 g/mol | [1][2] |

| Monoisotopic Mass | 159.16231 Da | [3] |

| Physicochemical Data | ||

| Appearance | Colorless to slightly yellow liquid | [6] |

| Solubility | Soluble in water and common organic solvents | [6] |

| Octanol/Water Partition Coefficient (logP) | 1.4 (Predicted) | [3] |

| Chemical Properties | Basic compound, reacts with acid to form salts | [6] |

Experimental Protocols

4.1. Synthesis of this compound

A general method for the synthesis of this compound involves the reductive amination of a precursor aldehyde with diethylamine.

Protocol:

-

Reaction Setup: Valeraldehyde (pentanal) is reacted with an excess of diethylamine. The reaction can be carried out in a suitable solvent or neat.

-

Reductive Amination: A reducing agent is required to convert the intermediate imine/enamine to the final amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ with a metal catalyst like Pd/C or PtO₂).

-

Temperature Control: The reaction is typically conducted at a controlled temperature, which may range from room temperature to elevated temperatures depending on the specific reagents and catalysts used.[6]

-

Purification: After the reaction is complete, the crude product is worked up to remove unreacted starting materials, reagents, and byproducts. Purification is commonly achieved by distillation under reduced pressure to obtain the pure this compound.[6]

The following diagram illustrates the general synthesis workflow.

Caption: General workflow for the synthesis of this compound.

4.2. Spectroscopic Analysis

Characterization of this compound is typically performed using standard spectroscopic methods.

-

Infrared (IR) Spectroscopy: The NIST Chemistry WebBook indicates the availability of an IR spectrum for this compound, which would show characteristic absorptions for the O-H stretch of the alcohol (broad peak around 3300 cm⁻¹) and C-N stretching of the amine.[5]

-

Mass Spectrometry (MS): Mass spectral data (electron ionization) is also available, which would show the molecular ion peak and characteristic fragmentation patterns useful for structural confirmation.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed structural information, confirming the connectivity of the carbon skeleton and the number of protons on each carbon.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound and its related isomers. The provided data and protocols are intended to facilitate further investigation and application of this versatile chemical entity.

References

- 1. 2683-57-0[this compound]- Acmec Biochemical [acmec.com.cn]

- 2. 5-Diethylamino-1-pentanol (CAS 2683-57-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. PubChemLite - 5-diethylamino-1-pentanol (C9H21NO) [pubchemlite.lcsb.uni.lu]

- 4. 5-Diethylamino-2-pentanol | C9H21NO | CID 95388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Diethylamino-1-pentanol [webbook.nist.gov]

- 6. chembk.com [chembk.com]

Synthesis of 5-(Diethylamino)pentan-1-ol from Valeraldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for producing 5-(diethylamino)pentan-1-ol from valeraldehyde. The core of this synthesis involves a one-pot reductive amination reaction, a robust and widely utilized method in organic synthesis for the formation of carbon-nitrogen bonds.[1][2][3] This document outlines the reaction pathway, provides a detailed experimental protocol, and tabulates key quantitative data for the starting material and the final product.

Synthetic Pathway

The synthesis of this compound from valeraldehyde can be efficiently achieved in a single operational step through a one-pot reaction. This process involves two key transformations:

-

Reductive Amination: Valeraldehyde reacts with diethylamine to form an enamine intermediate.

-

Reduction: The enamine intermediate and the original aldehyde functionality are subsequently reduced in the same pot to yield the final amino alcohol product.

A common and effective reducing agent for this type of transformation is sodium borohydride (NaBH₄), which is known to reduce both imines/enamines and aldehydes.[4]

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Starting Material | Valeraldehyde | Pentanal | 110-62-3 | C₅H₁₀O | 86.13 | 103 |

| Final Product | This compound | 2683-57-0 | C₉H₂₁NO | 159.27 | 224 | 0.875[5] |

Note: Yield for this specific reaction is not explicitly reported in the literature, but similar reductive amination reactions typically proceed in good to excellent yields.

Experimental Protocol

This section provides a detailed, representative methodology for the synthesis of this compound from valeraldehyde. This protocol is based on established procedures for reductive amination of aliphatic aldehydes.

Materials:

-

Valeraldehyde (1.0 eq)

-

Diethylamine (1.2 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve valeraldehyde (1.0 eq) and diethylamine (1.2 eq) in methanol.

-

Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Workup:

-

Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C until the pH is acidic.

-

Wash the aqueous layer with diethyl ether or dichloromethane to remove any unreacted starting material.

-

Basify the aqueous layer with a sodium hydroxide solution until the pH is greater than 10.

-

Extract the aqueous layer with three portions of diethyl ether or dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation to yield the final product as a colorless to slightly yellow liquid.[6]

-

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (δ, ppm): ~3.6 (t, 2H, -CH₂OH), ~2.5 (q, 4H, -N(CH₂CH₃)₂), ~2.4 (t, 2H, -CH₂N-), ~1.5 (m, 4H, -CH₂CH₂CH₂-), ~1.3 (m, 2H, -CH₂CH₂OH), ~1.0 (t, 6H, -N(CH₂CH₃)₂) |

| ¹³C NMR | Predicted chemical shifts (δ, ppm): ~62 (-CH₂OH), ~52 (-CH₂N-), ~47 (-N(CH₂)₂), ~32, ~28, ~23 (alkane chain carbons), ~12 (-CH₃) |

| IR (Infrared Spectroscopy) | Broad peak around 3300 cm⁻¹ (O-H stretch), C-H stretching peaks around 2800-3000 cm⁻¹, C-N stretching around 1000-1200 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak at m/z = 159.27 |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. gctlc.org [gctlc.org]

- 5. 5-Diethylamino-1-pentanol (CAS 2683-57-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chembk.com [chembk.com]

Spectroscopic Profile of 5-(Diethylamino)pentan-1-ol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the chemical compound 5-(Diethylamino)pentan-1-ol (CAS No. 2683-57-0). The information presented herein is intended for researchers, scientists, and professionals in the fields of chemical analysis and drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound is a dialkylamino alcohol that serves as a versatile intermediate in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in various research and development applications. This document summarizes the available NMR, IR, and MS data and provides standardized experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimental NMR spectra in public databases, predicted NMR data is provided below. These predictions are generated using advanced computational algorithms and serve as a reliable reference for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.63 | t | 2H | H-1 |

| 3.58 | s (broad) | 1H | -OH |

| 2.52 | q | 4H | -N(CH₂)₂ |

| 2.43 | t | 2H | H-5 |

| 1.55 | m | 2H | H-2 |

| 1.37 | m | 4H | H-3, H-4 |

| 1.01 | t | 6H | -N(CH₂CH₃)₂ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 62.9 | C-1 |

| 52.5 | C-5 |

| 47.7 | -N(CH₂)₂ |

| 32.7 | C-2 |

| 27.0 | C-4 |

| 23.6 | C-3 |

| 11.8 | -N(CH₂CH₃)₂ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented here is sourced from the NIST Chemistry WebBook.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Strong, Broad | O-H stretch (alcohol) |

| 2965-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1200-1000 | Strong | C-N stretch (amine) & C-O stretch (alcohol) |

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained by electron ionization (EI). The data is provided by the NIST Chemistry WebBook.[1]

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 159 | ~5 | [M]⁺ (Molecular Ion) |

| 86 | 100 | [CH₂=N(CH₂CH₃)₂]⁺ |

| 72 | ~20 | [CH₂=NCH₂CH₃]⁺ |

| 58 | ~15 | [CH₂=NHCH₂CH₃]⁺ |

| 44 | ~10 | [CH₂=NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. A spectral width of around 220 ppm and a longer relaxation delay (e.g., 2-5 seconds) are typically used.

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is obtained using the neat liquid film method. A single drop of the compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates is acquired first and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct injection, after which it is vaporized.

-

Ionization: Electron ionization (EI) is employed, with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: An electron multiplier detector is used to record the abundance of each ion.

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Spectroscopic Analysis Workflow for this compound.

References

Navigating the Solubility Landscape of 5-(Diethylamino)pentan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of 5-(diethylamino)pentan-1-ol in various organic solvents. In the absence of extensive experimentally-derived quantitative data in publicly accessible literature, this guide employs a predictive approach utilizing Hansen Solubility Parameters (HSP) to forecast the compound's solubility. This methodology provides a robust framework for solvent selection and formulation development in research and pharmaceutical applications.

Executive Summary

This compound, a versatile amino alcohol, is generally characterized as soluble in water and common organic solvents.[1] However, for specialized applications in drug development and chemical synthesis, a more nuanced, quantitative understanding of its solubility is crucial. This guide bridges the current information gap by providing predicted solubility data based on the well-established Hansen Solubility Parameter (HSP) model. The HSP methodology allows for the characterization of a solute's and a solvent's intermolecular forces, enabling a prediction of their mutual affinity.

Predicted Solubility of this compound

The solubility of this compound has been predicted for a range of common organic solvents using the Hansen Solubility Parameter (HSP) distance. The HSP values for this compound were calculated using a group contribution method. A smaller HSP distance (Ra) between the solute and the solvent indicates a higher likelihood of good solubility.

| Solvent | Hansen Dispersion (δD) (MPa⁰.⁵) | Hansen Polar (δP) (MPa⁰.⁵) | Hansen Hydrogen Bonding (δH) (MPa⁰.⁵) | Predicted HSP Distance (Ra) from this compound | Predicted Relative Solubility |

| This compound (Calculated) | 16.5 | 6.5 | 11.1 | - | - |

| n-Hexane | 14.9 | 0.0 | 0.0 | 11.8 | Poor |

| Toluene | 18.0 | 1.4 | 2.0 | 9.8 | Moderate |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 7.0 | Good |

| Acetone | 15.5 | 10.4 | 7.0 | 6.0 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.6 | Very Good |

| Isopropanol | 15.8 | 6.1 | 16.4 | 5.4 | Good |

| Ethanol | 15.8 | 8.8 | 19.4 | 8.8 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | 11.9 | Poor |

| Chloroform | 17.8 | 3.1 | 5.7 | 6.3 | Good |

| Dichloromethane | 18.2 | 6.3 | 6.1 | 5.4 | Good |

Disclaimer: The solubility data presented in this table are predicted values based on a theoretical model and have not been experimentally verified. These predictions should be used as a guide for solvent screening and further experimental validation is highly recommended.

Methodologies

Hansen Solubility Parameter (HSP) Theory

Hansen Solubility Parameters are a widely used tool for predicting the solubility of materials in various solvents.[2][3] The underlying principle is "like dissolves like," where the total cohesive energy of a substance is divided into three components:

-

δD (Dispersion forces): Arising from atomic interactions.

-

δP (Polar forces): Arising from dipole moments.

-

δH (Hydrogen bonding forces): Arising from the donation and acceptance of protons.

Each molecule is assigned a point in a three-dimensional "Hansen space" defined by these three parameters.[2] The distance (Ra) between a solute and a solvent in this space is a measure of their affinity. A smaller distance implies a higher likelihood of solubility. The distance is calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Where subscripts 1 and 2 refer to the solute and solvent, respectively.

Calculation of HSP for this compound

In the absence of experimentally determined HSP values for this compound, a group contribution method was employed for their estimation. This method calculates the HSP values by summing the contributions of the individual functional groups within the molecule. The following functional groups were identified in this compound: -CH3, -CH2-, -N< (tertiary amine), and -OH (alcohol). The contributions for these groups were sourced from established literature and software.

Experimental and Predictive Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the conceptual workflow for both experimental solubility determination and the predictive approach used in this guide.

Caption: Experimental workflow for determining the solubility of a compound.

Caption: Predictive workflow for estimating solubility using Hansen Solubility Parameters.

Conclusion

While experimental data remains the gold standard, predictive models like Hansen Solubility Parameters offer a valuable and efficient tool for screening and prioritizing solvents in the early stages of research and development. The predicted solubility data and the outlined methodologies in this guide provide a foundational understanding of the solubility characteristics of this compound, empowering researchers to make more informed decisions in their formulation and synthesis efforts. Further experimental work is encouraged to validate and refine these predictions.

References

An In-depth Technical Guide to 5-(Diethylamino)pentan-1-ol: Synonyms, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(diethylamino)pentan-1-ol, a valuable chemical intermediate. This document consolidates its various synonyms and alternative names, presents its known physicochemical properties in a structured format, and outlines potential synthetic and derivatization protocols based on established chemical principles and literature on related compounds.

Chemical Identity and Synonyms

This compound is an organic compound featuring a tertiary amine and a primary alcohol functional group. This bifunctionality makes it a versatile building block in organic synthesis. A comprehensive list of its identifiers, synonyms, and alternative names is provided in Table 1 for clear identification and literature searching.

Table 1: Synonyms, Alternative Names, and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 2683-57-0[1][2] |

| Molecular Formula | C₉H₂₁NO[2] |

| Molecular Weight | 159.27 g/mol [2] |

| InChI | InChI=1S/C9H21NO/c1-3-10(4-2)8-6-5-7-9-11/h11H,3-9H2,1-2H3[2] |

| InChIKey | RUQDFMATAGUGMU-UHFFFAOYSA-N[2] |

| SMILES | CCCN(CC)CCCCCO |

| Synonyms | 1-Pentanol, 5-(diethylamino)-[1] |

| 5-diethylamino-l-pentanol[2] | |

| N,N-Diethyl-5-aminopentan-1-ol | |

| 5-(N,N-Diethylamino)pentanol | |

| Diethyl(5-hydroxypentyl)amine |

Physicochemical and Spectral Data

Table 2: Physicochemical and Spectral Data

| Property | Value | Data Type | Source |

| Boiling Point | 224 °C[3] | Experimental | ChemBK[3] |

| Density | 0.875 g/cm³[3] | Experimental | ChemBK[3] |

| Flash Point | 73 °C[3] | Experimental | ChemBK[3] |

| Refractive Index | 1.4510-1.4550[3] | Experimental | ChemBK[3] |

| Mass Spectrum | Electron Ionization spectrum available | Experimental | NIST WebBook[1] |

| IR Spectrum | Spectrum available | Experimental | NIST WebBook[4] |

| ¹H NMR | Data available for 5-(dimethylamino)pentan-1-ol | Experimental | SpectraBase, PubChem[5][6] |

| ¹³C NMR | Data available for 5-(dimethylamino)pentan-1-ol | Experimental | PubChem[6] |

Experimental Protocols: Synthesis and Derivatization

Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in readily accessible scientific literature. However, based on general organic chemistry principles and published methods for analogous compounds, a plausible synthetic route can be outlined.

3.1. Proposed Synthesis of this compound

A common method for the synthesis of amino alcohols is the reaction of an amine with a haloalkanol. In this case, diethylamine can be reacted with 5-chloro-1-pentanol.

-

Reaction: (C₂H₅)₂NH + Cl(CH₂)₅OH → (C₂H₅)₂N(CH₂)₅OH + HCl

-

Detailed Methodology:

-

To a solution of 5-chloro-1-pentanol in a suitable solvent such as acetonitrile or ethanol, add an excess of diethylamine (typically 2-3 equivalents).

-

The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is taken up in water and the pH is adjusted to be basic (pH > 10) with the addition of a base like sodium hydroxide to deprotonate the ammonium salt.

-

The aqueous layer is then extracted with an organic solvent such as diethyl ether or dichloromethane.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude product.

-

Purification can be achieved by vacuum distillation or column chromatography on silica gel.

-

3.2. Derivatization to 5-Chloro-N,N-diethylpentan-1-amine

The primary alcohol group of this compound can be converted to a chloride, a useful intermediate for further functionalization, using thionyl chloride (SOCl₂).

-

Reaction: (C₂H₅)₂N(CH₂)₅OH + SOCl₂ → (C₂H₅)₂N(CH₂)₅Cl + SO₂ + HCl

-

Detailed Methodology:

-

In a fume hood, this compound is dissolved in a dry, inert solvent like dichloromethane or chloroform.

-

The solution is cooled in an ice bath.

-

Thionyl chloride (typically 1.1-1.5 equivalents) is added dropwise to the cooled solution with stirring. The reaction is exothermic and generates gaseous byproducts (SO₂ and HCl).[7][8]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by TLC.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude 5-chloro-N,N-diethylpentan-1-amine.

-

The product can be purified by vacuum distillation.

-

Potential Biological and Pharmacological Relevance

While no specific biological activity has been reported for this compound, the broader class of amino alcohols is of significant interest in medicinal chemistry and drug development.[9]

-

Antimicrobial Activity: Various amino alcohol derivatives have been investigated for their potential as antibiotic and antifungal agents.[10][11] The presence of both a lipophilic alkyl chain and a polar amino group could facilitate interaction with microbial cell membranes.

-

Pharmacological Scaffolds: Amino alcohols are key structural motifs in many pharmacologically active compounds.[12][13] They are found in local anesthetics, antiarrhythmic drugs, and other agents targeting the central nervous system. The diethylamino group can influence the pharmacokinetic properties of a molecule, such as its solubility and ability to cross biological membranes.

Further research is required to elucidate any specific biological or pharmacological properties of this compound and its derivatives.

Visualized Workflow

The following diagram illustrates a potential synthetic and derivatization workflow for this compound.

Caption: Synthetic and derivatization workflow for this compound.

References

- 1. 5-Diethylamino-1-pentanol [webbook.nist.gov]

- 2. 2683-57-0[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. chembk.com [chembk.com]

- 4. 5-Diethylamino-1-pentanol [webbook.nist.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 5-(Dimethylamino)pentan-1-ol | C7H17NO | CID 295978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. [Pharmacology of amino alcohols from the acetylene series] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of the Hydroxyl Group in 5-(Diethylamino)pentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(Diethylamino)pentan-1-ol is a bifunctional organic compound featuring a primary hydroxyl (-OH) group and a tertiary amine (-NEt₂) group. This structure imparts a dual chemical reactivity, making it a versatile intermediate in organic synthesis.[1] The hydroxyl group, as a primary alcohol, undergoes a range of characteristic reactions including oxidation, esterification, etherification, and conversion to alkyl halides. The presence of the basic diethylamino group can influence these reactions, particularly under acidic conditions, by forming ammonium salts.[1][2] This guide provides an in-depth analysis of the hydroxyl group's reactivity, complete with experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁NO | [3][4] |

| Molecular Weight | 159.27 g/mol | [3][5] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Boiling Point (Predicted) | 509.94 K (236.79 °C) | [3] |

| Solubility | Soluble in water and common organic solvents | [2] |

| logP (Octanol/Water) | 1.491 (Predicted) | [3] |

| InChIKey | RUQDFMATAGUGMU-UHFFFAOYSA-N | [3][4] |

| CAS Number | 2683-57-0 | [3] |

Core Reactivity of the Hydroxyl Group

The primary hydroxyl group in this compound is the site of several important chemical transformations. The tertiary amine is generally unreactive under neutral or basic conditions but will be protonated under acidic conditions.

Oxidation

The oxidation of the primary alcohol can selectively yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.[6][7]

-

To Aldehyde (5-(Diethylamino)pentanal): This transformation requires mild oxidizing agents to prevent over-oxidation. Reagents such as Pyridinium Chlorochromate (PCC) or conditions for a Swern oxidation are effective.[6][7]

-

To Carboxylic Acid (5-(Diethylamino)pentanoic Acid): Stronger oxidizing agents are necessary to convert the primary alcohol to a carboxylic acid. Jones reagent (CrO₃ in aqueous sulfuric acid) is a classic choice, though the acidic conditions will protonate the amine. A two-step, one-pot TEMPO-catalyzed oxidation can also be employed under milder conditions.[7]

Esterification

The hydroxyl group readily reacts with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form esters.[8] This reaction is typically catalyzed by an acid or promoted by a coupling agent. The use of an acyl chloride in the presence of a non-nucleophilic base (like triethylamine or pyridine) is a common and efficient method.

Conversion to Alkyl Halide

A crucial transformation for further functionalization is the conversion of the hydroxyl group into a good leaving group, such as a halide.

-

Chlorination: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective for converting the alcohol to the corresponding 5-(diethylamino)pentyl chloride.[9][10] The reaction with thionyl chloride is particularly common and often proceeds with the formation of the hydrochloride salt of the amine.[9]

Summary of Key Reactions

The table below summarizes the primary transformations of the hydroxyl group in this compound.

| Reaction Type | Product | Typical Reagents |

| Oxidation (Mild) | 5-(Diethylamino)pentanal | Pyridinium Chlorochromate (PCC); (COCl)₂, DMSO, Et₃N (Swern) |

| Oxidation (Strong) | 5-(Diethylamino)pentanoic Acid | CrO₃/H₂SO₄ (Jones); TEMPO, NaOCl |

| Esterification | 5-(Diethylamino)pentyl ester | R-COCl, Pyridine; R-COOH, DCC/DMAP |

| Chlorination | 5-Chloro-N,N-diethylpentan-1-amine | Thionyl Chloride (SOCl₂); Phosphorus Pentachloride (PCl₅) |

Mandatory Visualizations

Key Reaction Pathways

The following diagram illustrates the principal synthetic pathways originating from the hydroxyl group of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chembk.com [chembk.com]

- 3. 5-Diethylamino-1-pentanol (CAS 2683-57-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. PubChemLite - 5-diethylamino-1-pentanol (C9H21NO) [pubchemlite.lcsb.uni.lu]

- 5. 5-Diethylamino-2-pentanol | C9H21NO | CID 95388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Ester synthesis by esterification [organic-chemistry.org]

- 9. CN101250145A - The preparation method of diethylaminoethanethiol - Google Patents [patents.google.com]

- 10. CN111349028B - Synthesis method of dansyl chloride for preparing fluorescent probe - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-diethylamino-1-pentanol: Core Characteristics and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-diethylamino-1-pentanol is an amino alcohol that holds potential as a versatile chemical intermediate in various synthetic processes. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, safety and handling guidelines, and a summary of its current, albeit limited, publicly available research applications. Due to the scarcity of specific data on its direct role in drug development, this document also explores the applications of the closely related compound, 5-amino-1-pentanol, to provide a broader context for potential research directions. Detailed spectral data information is also provided to aid in its characterization.

Core Chemical and Physical Properties

5-diethylamino-1-pentanol is a colorless to slightly yellow liquid.[1] It is soluble in water and common organic solvents.[1] As a basic compound, it readily reacts with acids to form corresponding salts.[1]

Table 1: Physical and Chemical Properties of 5-diethylamino-1-pentanol

| Property | Value | Source |

| Molecular Formula | C₉H₂₁NO | [1][2] |

| Molecular Weight | 159.27 g/mol | [1][2] |

| CAS Number | 2683-57-0 | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Density | 0.875 g/cm³ | [1] |

| Boiling Point | 224 °C | [1] |

| Flash Point | 73 °C | [1] |

| Refractive Index | 1.4510-1.4550 | [1] |

| Vapor Pressure | 0.0185 mmHg at 25°C | [1] |

| Purity | Min. 98.0% (GC, T) | [3] |

Synthesis and Reactions

General Synthesis

A general method for the synthesis of 5-diethylamino-1-pentanol involves the reaction of valeraldehyde with an excess of diethylamine at an appropriate temperature. The resulting product can then be purified by distillation.[1]

Common Reactions

As a bifunctional molecule with both a hydroxyl and a tertiary amine group, 5-diethylamino-1-pentanol can participate in a variety of chemical reactions. The hydroxyl group can undergo esterification, etherification, and oxidation, while the tertiary amine can act as a base or a nucleophile.

Applications in Research and Development

Currently, there is limited specific information in the public domain regarding the direct application of 5-diethylamino-1-pentanol in drug development. It is primarily utilized as a chemical intermediate for the synthesis of other compounds, such as dyes and rubber processing aids.[1]

However, the structural motif of a dialkylamino alcohol is present in a number of biologically active molecules. For context, the closely related compound, 5-amino-1-pentanol (note: this is a different chemical entity), has been investigated for a wider range of applications in the pharmaceutical field. It is used as an intermediate in the synthesis of anticancer and anti-inflammatory drugs and has applications in drug modification and screening.[4] For instance, 5-amino-1-pentanol is a starting material for the synthesis of the alkaloid manzamine and has been used in the synthesis of S-glycosyl amino-acid building blocks.[4]

Derivatives of structurally similar compounds have also shown biological activity. For example, a series of 5-(diethylamino)-2-formylphenyl naphthalene-2-sulfonate based thiosemicarbazones have been synthesized and evaluated as potent inhibitors of cholinesterase and monoamine oxidase, enzymes relevant to Alzheimer's disease.[5][6]

Experimental Protocols

Due to the lack of detailed, published experimental protocols specifically for 5-diethylamino-1-pentanol, a general procedure for a common reaction, such as esterification, is provided below as an illustrative example.

General Protocol for Fischer Esterification

This protocol describes a general method for the esterification of an alcohol, such as 5-diethylamino-1-pentanol, with a carboxylic acid.

Materials:

-

5-diethylamino-1-pentanol

-

Carboxylic acid (e.g., acetic acid, benzoic acid)

-

Acid catalyst (e.g., concentrated sulfuric acid)

-

Anhydrous solvent (e.g., toluene)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional, for water removal)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 5-diethylamino-1-pentanol and a slight excess of the carboxylic acid in the anhydrous solvent.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Set up the apparatus for reflux, including a Dean-Stark trap if used to remove water and drive the equilibrium towards the product.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solution using a rotary evaporator.

-

Purify the resulting ester by column chromatography or distillation.

Analytical Data

Accurate characterization of 5-diethylamino-1-pentanol is crucial for its use in research and synthesis. The following table summarizes the available spectral data.

Table 2: Spectral Data for 5-diethylamino-1-pentanol

| Analytical Technique | Data Availability |

| Mass Spectrometry (MS) | Available; see NIST Chemistry WebBook |

| Infrared Spectroscopy (IR) | Available; see NIST Chemistry WebBook |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Data available for the benzoate ester derivative. |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | No direct data found; data available for the isomer 5-diethylamino-2-pentanol. |

Safety and Handling

5-diethylamino-1-pentanol should be handled with appropriate safety precautions in a well-ventilated area.

Table 3: Safety Information for 5-diethylamino-1-pentanol

| Hazard Statement | Precautionary Statement |

| May be irritating to skin and eyes.[1] | Wear suitable protective clothing, gloves, and eye/face protection.[1] |

| In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] | |

| Store in a sealed container away from fire and oxidizing agents.[1] |

Conclusion

5-diethylamino-1-pentanol is a chemical intermediate with well-defined physical and chemical properties. While its direct application in drug development is not extensively documented, its structure suggests potential as a building block for more complex, biologically active molecules. The information provided in this guide serves as a foundational resource for researchers interested in exploring the synthetic utility of this compound. Further investigation is warranted to fully elucidate its potential in medicinal chemistry and materials science.

References

- 1. chembk.com [chembk.com]

- 2. 2683-57-0[5-(Diethylamino)pentan-1-ol]- Acmec Biochemical [acmec.com.cn]

- 3. labproinc.com [labproinc.com]

- 4. Applications of 5-Amino-1-pentanol_Chemicalbook [chemicalbook.com]

- 5. Design, Synthesis, In Vitro, and In Silico Studies of 5-(Diethylamino)-2-Formylphenyl Naphthalene-2-Sulfonate Based Thiosemicarbazones as Potent Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Research Applications of 5-(Diethylamino)pentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Diethylamino)pentan-1-ol is a difunctional organic compound containing both a tertiary amine and a primary alcohol. This unique structure makes it a versatile building block and intermediate in various chemical syntheses. This technical guide explores the potential research applications of this compound, focusing on its role as a precursor in the development of novel pharmaceuticals and as a functional molecule in materials science. This document provides a comprehensive overview of its chemical properties, plausible synthetic routes, and prospective applications, supported by detailed hypothetical experimental protocols and data presented for closely related compounds to illustrate its potential.

Introduction

This compound, with the chemical formula C₉H₂₁NO, is a colorless to slightly yellow liquid soluble in water and common organic solvents.[1] Its structure, featuring a hydrophilic alcohol group and a basic diethylamino group, imparts amphiphilic properties, suggesting its potential use as a surfactant or detergent.[1] However, its most significant potential lies in its utility as a key intermediate in the synthesis of more complex molecules with specific biological or material properties. The presence of both a nucleophilic amine (after deprotonation of the alcohol) and a reactive hydroxyl group allows for a wide range of chemical modifications.

This guide will delve into the prospective applications of this compound in two primary areas: as a pharmaceutical intermediate, particularly in the synthesis of local anesthetics, and as a corrosion inhibitor for metals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁NO | [2] |

| Molecular Weight | 159.27 g/mol | [2] |

| CAS Number | 2683-57-0 | [2] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Solubility | Soluble in water and common organic solvents | [1] |

| Chemical Properties | Basic compound, reacts with acid to form salts | [1] |

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step, one-pot reaction where 5-hydroxypentanal is first condensed with diethylamine to form an enamine intermediate, which is then reduced in situ to the desired product.

Hypothetical Experimental Protocol: Reductive Amination

Materials:

-

5-Hydroxypentanal (1.0 eq)

-

Diethylamine (1.2 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

To a solution of 5-hydroxypentanal in methanol in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add diethylamine dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 2 hours to facilitate the formation of the enamine intermediate.

-

Cool the reaction mixture back to 0 °C and add sodium borohydride portion-wise over 30 minutes, controlling any effervescence.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is acidic.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 2 M sodium hydroxide until the pH is >10.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Expected Outcome: This procedure is expected to yield the target compound with good purity. The yield would be dependent on the specific reaction conditions and scale.

Potential Research Applications

Pharmaceutical Intermediate for Local Anesthetics

The structure of this compound makes it an excellent starting material for the synthesis of local anesthetics. Local anesthetics typically consist of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group. This compound provides the hydrophilic amine portion.

A hypothetical procaine analog can be synthesized by the esterification of this compound with 4-aminobenzoyl chloride.

Materials:

-

This compound (1.0 eq)

-

4-Aminobenzoyl chloride hydrochloride (1.1 eq)

-

Triethylamine (2.5 eq)

-

Dichloromethane (DCM) (solvent)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Dissolve this compound and triethylamine in DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

-

Add 4-aminobenzoyl chloride hydrochloride portion-wise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the procaine analog.

Corrosion Inhibition

Amino alcohols are known to be effective corrosion inhibitors for metals in acidic and neutral environments. They function by adsorbing onto the metal surface, forming a protective film that inhibits both anodic and cathodic reactions. While no specific data for this compound was found, data for other amino alcohols demonstrate their potential efficacy.

The following tables summarize the performance of general amino alcohol inhibitors in protecting steel from corrosion. This data is intended to be illustrative of the potential performance of this compound.

Table 2: Corrosion Current Density of Reinforced Steel in 3.5 wt% NaCl Solution with and without an Amino Alcohol Inhibitor

| Specimen | Exposure Time (days) | Corrosion Current Density (icorr, µA/cm²) | Reference |

| Control (no inhibitor) | 1 | 0.87 | [1] |

| Control (no inhibitor) | 200 | 0.82 | [1] |

| With Amino Alcohol Admixture | 1 | 0.7782 | [1] |

| With Amino Alcohol Admixture | 200 | 0.6882 | [1] |

Table 3: Molar Ratio for Effective Corrosion Inhibition by Amino Alcohol

| Inhibitor Type | Molar Ratio of Inhibitor to Chloride for Anti-Corrosion Properties | Reference |

| Amino Alcohol Inhibitor | ≥ 0.3 | [3] |

The diethylamino group can be protonated in acidic solution, leading to electrostatic interaction with the negatively charged metal surface. The lone pair of electrons on the nitrogen and oxygen atoms can also coordinate with the vacant d-orbitals of iron, leading to chemisorption. This forms a protective barrier against corrosive species.

Materials:

-

Mild steel coupons

-

1 M Hydrochloric acid

-

This compound

-

Potentiodynamic polarization setup

-

Electrochemical impedance spectroscopy (EIS) setup

Procedure:

-

Prepare solutions of 1 M HCl containing various concentrations of this compound (e.g., 100, 200, 500, 1000 ppm).

-

Polish mild steel coupons to a mirror finish, degrease with acetone, and dry.

-

Immerse the steel coupons in the test solutions for a specified period (e.g., 1 hour) to allow for the formation of a stable open-circuit potential.

-

Perform potentiodynamic polarization measurements by scanning the potential from -250 mV to +250 mV with respect to the open-circuit potential at a scan rate of 1 mV/s.

-

Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100.

-

Perform EIS measurements at the open-circuit potential over a frequency range of 100 kHz to 0.01 Hz.

-

Analyze the Nyquist plots to determine the charge transfer resistance (Rct) and calculate the inhibition efficiency.

Conclusion

This compound is a promising chemical intermediate with significant potential in both pharmaceutical development and materials science. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds, leading to the creation of novel compounds with desired biological activities or material properties. While specific research on this compound is limited, the data available for structurally similar molecules, particularly in the areas of local anesthetics and corrosion inhibition, strongly suggest that this compound is a valuable target for further investigation. The hypothetical experimental protocols provided in this guide offer a starting point for researchers interested in exploring the synthetic utility and potential applications of this versatile compound. Further studies are warranted to fully elucidate its pharmacological profile and performance as a corrosion inhibitor.

References

Methodological & Application

Application of 5-(Diethylamino)pentan-1-ol Derivatives in the Synthesis of Antimalarial Drugs

Introduction:

The global fight against malaria, a life-threatening disease caused by Plasmodium parasites, relies heavily on the availability of effective and affordable chemotherapeutic agents. Among these, the 4-aminoquinoline class of drugs, with chloroquine as its most prominent member, has been a cornerstone of antimalarial treatment for decades. A key structural feature of many 4-aminoquinoline antimalarials is the flexible diaminoalkyl side chain attached at the 4-position of the quinoline ring. This side chain is crucial for the drug's accumulation in the parasite's digestive vacuole and its mechanism of action. While not directly used in its native form, derivatives of 5-(diethylamino)pentan-1-ol serve as critical building blocks for synthesizing these vital side chains, leading to the production of potent antimalarial agents.

This document provides detailed application notes and experimental protocols for the use of a derivative of this compound, specifically 5-(diethylamino)pentan-2-amine, in the synthesis of a chloroquine analog.

Application Notes

The diaminoalkyl side chain of 4-aminoquinoline antimalarials plays a pivotal role in their therapeutic efficacy. The terminal tertiary amine, in this case, a diethylamino group, and the secondary amine within the chain are essential for the drug's mechanism of action. It is understood that the basic nature of these amino groups leads to the protonation and accumulation of the drug in the acidic digestive vacuole of the malaria parasite.[1] This accumulation is a critical step that ultimately interferes with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion, leading to parasite death.

The length and branching of the alkyl chain also influence the drug's activity, particularly against resistant strains of Plasmodium falciparum. Modifications to the side chain have been a key strategy in the development of new 4-aminoquinoline derivatives to overcome chloroquine resistance.[2][3] The use of building blocks like derivatives of this compound allows for the systematic variation of the side chain structure to optimize antimalarial activity and pharmacokinetic properties.

Synthetic Workflow and Mechanism of Action

The synthesis of 4-aminoquinoline antimalarials generally involves the condensation of a suitable diaminoalkane side chain with 4,7-dichloroquinoline. The key intermediate derived from a this compound precursor is 5-(diethylamino)pentan-2-amine. This intermediate is synthesized and then reacted with 4,7-dichloroquinoline to yield the final drug candidate.

Caption: Synthetic workflow for a chloroquine analog.

The mechanism of action of 4-aminoquinoline drugs is centered on the inhibition of hemozoin formation in the parasite's digestive vacuole.

Caption: Mechanism of action of 4-aminoquinoline antimalarials.

Experimental Protocols

Protocol 1: Synthesis of 5-(Diethylamino)pentan-2-amine

This protocol describes the synthesis of the key side-chain intermediate via reductive amination of the corresponding ketone.

Materials:

-

5-(Diethylamino)pentan-2-one

-

Ammonia (in ethanol)

-

Raney Nickel (catalyst)

-

Hydrogen gas

-

Ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 5-(diethylamino)pentan-2-one in ethanol is placed in a high-pressure autoclave.

-

A catalytic amount of Raney Nickel is added to the solution.

-

The autoclave is sealed and purged with nitrogen gas, followed by hydrogen gas.

-

A solution of ammonia in ethanol is introduced into the autoclave.

-

The reaction mixture is stirred at elevated temperature and pressure.

-

After the reaction is complete (monitored by TLC or GC), the autoclave is cooled, and the pressure is released.

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude product is purified by distillation under reduced pressure to yield pure 5-(diethylamino)pentan-2-amine.

| Parameter | Value |

| Reactant Molar Ratio (Ketone:Ammonia) | 1 : 10 |

| Catalyst Loading | ~5% w/w |

| Temperature | 100-120 °C |

| Pressure | 50-100 atm |

| Reaction Time | 6-8 hours |

| Expected Yield | 70-80% |

Protocol 2: Synthesis of N'-(5-(diethylamino)pentan-2-yl)-7-chloroquinolin-4-amine (Chloroquine Analog)

This protocol details the condensation of the synthesized amine side chain with 4,7-dichloroquinoline.[4]

Materials:

-

4,7-Dichloroquinoline

-

5-(Diethylamino)pentan-2-amine

-

Phenol (as solvent/catalyst)

Procedure:

-

A mixture of 4,7-dichloroquinoline and phenol is heated until the quinoline derivative dissolves.

-

5-(Diethylamino)pentan-2-amine is added portion-wise to the hot mixture.

-

The reaction mixture is heated at an elevated temperature for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with a suitable solvent (e.g., methanol) and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure chloroquine analog.

| Parameter | Value |

| Reactant Molar Ratio (Dichloroquinoline:Amine) | 1 : 1.2 |

| Temperature | 120-130 °C |

| Reaction Time | 4-6 hours |

| Expected Yield | 60-70% |

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of the chloroquine analog.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Quantity | Yield (%) |

| 5-(Diethylamino)pentan-2-one | C9H19NO | 157.25 | 1.0 eq | - |

| 5-(Diethylamino)pentan-2-amine | C9H22N2 | 158.29 | - | 75 |

| 4,7-Dichloroquinoline | C9H5Cl2N | 198.05 | 1.0 eq | - |

| Chloroquine Analog | C18H24ClN3 | 317.86 | - | 65 |

Conclusion

Derivatives of this compound are valuable and versatile building blocks in the synthesis of 4-aminoquinoline antimalarial drugs. The protocols outlined above provide a general framework for the laboratory-scale synthesis of a chloroquine analog. These methods can be adapted and optimized for the synthesis of a variety of analogs with modified side chains, contributing to the ongoing efforts to develop new and effective treatments for malaria. Further research into structure-activity relationships of these compounds is crucial for the design of next-generation antimalarial agents that can overcome the challenge of drug resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: 5-(Diethylamino)pentan-1-ol as a Precursor for Local Anesthetics

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the utilization of 5-(diethylamino)pentan-1-ol as a precursor in the synthesis of novel local anesthetic agents. By leveraging established principles of local anesthetic chemistry, this guide outlines the synthesis of a procaine analogue, 5-(diethylamino)pentyl 4-aminobenzoate, and presents protocols for its characterization and biological evaluation. The information herein is intended to facilitate research and development in the field of medicinal chemistry and pharmacology.

Introduction

Local anesthetics are a class of drugs that reversibly block nerve impulse conduction in a specific area of the body, leading to a temporary loss of sensation. The archetypal local anesthetic structure consists of three key components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group.[1] this compound serves as a versatile hydrophilic building block for the synthesis of new local anesthetic candidates, particularly ester-type anesthetics.

The length of the intermediate chain connecting the lipophilic and hydrophilic moieties can influence the potency, duration of action, and toxicity of the anesthetic. By utilizing a five-carbon chain from this compound, it is hypothesized that the resulting local anesthetic will exhibit modified physicochemical properties, such as increased lipid solubility, compared to shorter-chain analogues like procaine (which is derived from a two-carbon chain alcohol). This alteration is expected to impact the anesthetic's clinical profile.

Data Presentation

The following tables summarize the physicochemical properties of the precursor, a key reagent, and the synthesized local anesthetic, alongside a comparison with the well-established local anesthetic, procaine.

Table 1: Physicochemical Properties of Key Compounds

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | This compound | C₉H₂₁NO | 159.27 |

| 4-Aminobenzoic acid | 4-aminobenzoic acid | C₇H₇NO₂ | 137.14 |

| 5-(Diethylamino)pentyl 4-aminobenzoate | 5-(diethylamino)pentyl 4-aminobenzoate | C₁₆H₂₆N₂O₂ | 278.39 |

Table 2: Comparative Physicochemical and Clinical Characteristics of Procaine and the Target Compound

| Anesthetic | pKa | Lipid Solubility (Partition Coefficient) | Protein Binding (%) | Relative Potency | Onset of Action | Duration of Action (min) |

| Procaine | 8.9 | Low (0.6) | 6 | 1 | Slow | 15-30[2] |

| 5-(Diethylamino)pentyl 4-aminobenzoate | Predicted: ~8.9 | Predicted: Moderate | Predicted: >6 | Predicted: >1 | Predicted: Slow to Moderate | Predicted: >30 |

Note: The values for 5-(diethylamino)pentyl 4-aminobenzoate are predicted based on structure-activity relationships. Increased carbon chain length generally leads to higher lipid solubility and protein binding, which can increase potency and duration of action.

Experimental Protocols

Synthesis of 5-(Diethylamino)pentyl 4-aminobenzoate

This protocol describes the synthesis of 5-(diethylamino)pentyl 4-aminobenzoate via Fischer esterification. This method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[3]

Materials:

-

This compound

-

4-Aminobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

10% Sodium carbonate (Na₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 4-aminobenzoic acid (1.0 equivalent) and this compound (1.2 equivalents).

-

Solvent Addition: Add a sufficient volume of toluene to the flask to ensure adequate mixing and to facilitate azeotropic removal of water.

-

Catalyst Addition: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux using a heating mantle. The water formed during the esterification will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is complete (typically 4-6 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash it sequentially with 10% sodium carbonate solution (to neutralize the acid catalyst) and then with brine.

-

Separate the organic layer.

-

-

Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 5-(diethylamino)pentyl 4-aminobenzoate can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

In Vivo Evaluation of Local Anesthetic Activity (General Protocol)

This protocol outlines a general method for assessing the efficacy of a novel local anesthetic using a rodent model.

Materials:

-

Synthesized 5-(diethylamino)pentyl 4-aminobenzoate hydrochloride salt solution (in sterile saline)

-

Positive control (e.g., Procaine hydrochloride solution)

-

Negative control (sterile saline)

-

Laboratory rats or mice

-

Apparatus for assessing sensory and motor block (e.g., tail-flick apparatus, von Frey filaments)

Procedure:

-

Animal Preparation: Acclimatize the animals to the experimental setup.

-

Anesthetic Administration: Inject a standardized volume and concentration of the test compound, positive control, or negative control subcutaneously at the base of the tail or into the sciatic nerve region.

-

Assessment of Anesthetic Onset and Duration:

-